molecular formula C2H6N2O3S B2848929 Methanesulfonylurea CAS No. 21247-96-1

Methanesulfonylurea

Cat. No.: B2848929
CAS No.: 21247-96-1
M. Wt: 138.14
InChI Key: BLPITTLHXKDNPJ-UHFFFAOYSA-N
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Description

Methanesulfonylurea is an organic compound that belongs to the class of sulfonylureas. These compounds are characterized by the presence of a sulfonyl group attached to a urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonylurea can be synthesized through the reaction of methanesulfonyl chloride with urea. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonylurea bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting methanesulfonic acid with urea in the presence of a dehydrating agent such as thionyl chloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methanesulfonylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

methylsulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPITTLHXKDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901021
Record name NoName_70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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